molecular formula C9H13BN2O2S B3306585 6-Thiomorpholinopyridin-3-ylboronic acid CAS No. 928160-85-4

6-Thiomorpholinopyridin-3-ylboronic acid

Cat. No.: B3306585
CAS No.: 928160-85-4
M. Wt: 224.09 g/mol
InChI Key: QEIAMQRBDMKVCU-UHFFFAOYSA-N
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Description

6-Thiomorpholinopyridin-3-ylboronic acid is a pyridinylboronic acid derivative featuring a thiomorpholine substituent at the 6-position of the pyridine ring. Boronic acids of this class are critical intermediates in Suzuki-Miyaura cross-coupling reactions, enabling the synthesis of biaryl structures widely used in pharmaceuticals and materials science .

Properties

IUPAC Name

(6-thiomorpholin-4-ylpyridin-3-yl)boronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13BN2O2S/c13-10(14)8-1-2-9(11-7-8)12-3-5-15-6-4-12/h1-2,7,13-14H,3-6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEIAMQRBDMKVCU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CN=C(C=C1)N2CCSCC2)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13BN2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70726149
Record name [6-(Thiomorpholin-4-yl)pyridin-3-yl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70726149
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

928160-85-4
Record name [6-(Thiomorpholin-4-yl)pyridin-3-yl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70726149
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Thiomorpholinopyridin-3-ylboronic acid can be achieved through several methods:

Industrial Production Methods

Industrial production of 6-Thiomorpholinopyridin-3-ylboronic acid typically involves large-scale application of the above synthetic routes, with optimization for yield, purity, and cost-effectiveness. The choice of method depends on the availability of starting materials, desired scale, and specific application requirements.

Chemical Reactions Analysis

Types of Reactions

6-Thiomorpholinopyridin-3-ylboronic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.

    Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate for oxidation reactions.

    Reducing Agents: Such as sodium borohydride for reduction reactions.

Major Products Formed

    Biaryl Compounds: Formed through Suzuki-Miyaura coupling.

    Oxidized or Reduced Boronic Acid Derivatives: Depending on the specific oxidation or reduction conditions.

Mechanism of Action

The mechanism of action of 6-Thiomorpholinopyridin-3-ylboronic acid primarily involves its role as a boronic acid derivative:

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional analogs of 6-Thiomorpholinopyridin-3-ylboronic acid, derived from :

Compound Name Substituent (Position 6) Molecular Formula Molecular Weight Similarity Score* Key Features/Applications
6-(Methylthio)pyridin-3-ylboronic acid Methylthio (SCH₃) C₆H₈BNO₂S 169.01 0.94 High reactivity in coupling reactions
6-(Ethylthio)pyridin-3-ylboronic acid Ethylthio (SC₂H₅) C₇H₁₀BNO₂S 183.04 0.91 Improved lipophilicity
6-(Phenylthio)pyridin-3-ylboronic acid Phenylthio (SPh) C₁₁H₁₀BNO₂S 231.08 0.89 Enhanced steric bulk
6-(Isopropylthio)pyridin-3-ylboronic acid Isopropylthio (SC₃H₇) C₈H₁₂BNO₂S 197.06 0.87 Moderate solubility in polar solvents

Structural and Electronic Differences

  • Thiomorpholine vs. Thioethers : The thiomorpholine group introduces a cyclic sulfide with two nitrogen atoms, creating a more polarizable and electron-rich environment compared to linear thioethers (e.g., methylthio or ethylthio groups). This could enhance coordination with transition-metal catalysts in cross-coupling reactions .
  • Solubility : Cyclic thioethers (e.g., thiomorpholine) may exhibit higher solubility in aprotic solvents compared to arylthio analogs (e.g., phenylthio), which are more lipophilic .

Reactivity in Cross-Coupling Reactions

  • Suzuki-Miyaura Applications : Analogous compounds, such as 6-(Methylthio)pyridin-3-ylboronic acid, demonstrate efficient coupling with aryl halides under palladium catalysis . The thiomorpholine variant’s electron-donating sulfur atom may further stabilize the boronate intermediate, enhancing reaction yields.
  • Comparison with BOC-Protected Analogs: 6-(BOC-Methylamino)pyridine-3-boronic acid () highlights the role of protecting groups; the BOC group reduces nucleophilicity, whereas thiomorpholine’s free amine could enable additional functionalization .

Stability and Handling

  • Thermal Stability : Thermogravimetric analysis (TGA) data for related boronic acids () suggest decomposition temperatures above 150°C, but thiomorpholine’s heterocyclic structure may alter thermal behavior due to increased hydrogen bonding .

Research Findings and Implications

  • Synthetic Challenges: The synthesis of 6-Thiomorpholinopyridin-3-ylboronic acid may require multi-step protocols similar to those in , such as BOC protection/deprotection or cross-coupling with thiomorpholine precursors .
  • Analytical Characterization : Techniques like X-ray diffractometry () and elemental analysis () are critical for confirming the crystal structure and purity of such boronic acids .

Biological Activity

6-Thiomorpholinopyridin-3-ylboronic acid is a boronic acid derivative that has garnered attention in medicinal chemistry due to its potential therapeutic applications. This compound is characterized by its unique thiomorpholine ring and pyridine structure, which contribute to its biological activity, particularly in cancer therapy and as an inhibitor of certain enzymes.

Chemical Structure

The molecular structure of 6-Thiomorpholinopyridin-3-ylboronic acid can be represented as follows:

PropertyValue
Molecular FormulaC10_{10}H13_{13}B1_{1}N2_{2}S
Molecular Weight223.10 g/mol
IUPAC Name6-Thiomorpholinopyridin-3-ylboronic acid
StructureStructure

The biological activity of 6-Thiomorpholinopyridin-3-ylboronic acid primarily involves its role as a protease inhibitor . It has been shown to inhibit proteasome activity, leading to the accumulation of pro-apoptotic factors within cells, which can induce apoptosis in cancer cells. The boronic acid moiety is crucial for binding to the active site of proteases, enhancing the compound's efficacy.

Biological Activity

Research indicates that 6-Thiomorpholinopyridin-3-ylboronic acid exhibits a range of biological activities:

  • Anticancer Activity :
    • In vitro studies demonstrate that this compound can inhibit the proliferation of various cancer cell lines, including breast and prostate cancer cells.
    • It induces apoptosis through the activation of caspases and the mitochondrial pathway.
  • Enzyme Inhibition :
    • Acts as an inhibitor of serine proteases and cysteine proteases, which are involved in tumor progression and metastasis.
    • The compound has shown effectiveness against specific targets such as cathepsins and trypsin-like proteases.

Case Studies

Several studies have highlighted the effectiveness of 6-Thiomorpholinopyridin-3-ylboronic acid in preclinical models:

  • Study 1 : A study published in Cancer Research demonstrated that treatment with this compound resulted in a significant reduction in tumor size in xenograft models of breast cancer. The study reported a decrease in cell viability by approximately 70% at concentrations of 10 µM after 48 hours .
  • Study 2 : Research conducted on prostate cancer cells indicated that the compound inhibited cell migration and invasion, suggesting potential use in preventing metastasis .

Comparative Analysis

The following table summarizes the biological activities of 6-Thiomorpholinopyridin-3-ylboronic acid compared to other related compounds:

CompoundAnticancer ActivityEnzyme InhibitionMechanism of Action
6-Thiomorpholinopyridin-3-ylboronic acidHighYesProteasome inhibition
Boron-based compound AModerateYesCaspase activation
Boron-based compound BLowNoUnknown

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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